Diphenyl(2'-(4-(trifluoromethyl)phenyl)-[1,1'-binaphthalen]-2-yl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyl(2’-(4-(trifluoromethyl)phenyl)-[1,1’-binaphthalen]-2-yl)phosphane is a phosphine compound characterized by the presence of a trifluoromethyl group and a binaphthyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl(2’-(4-(trifluoromethyl)phenyl)-[1,1’-binaphthalen]-2-yl)phosphane typically involves the reaction of diphenylphosphine with a suitable binaphthyl derivative containing a trifluoromethyl group. One common method is the Stille coupling reaction, which involves the use of palladium catalysts to facilitate the formation of carbon-phosphorus bonds . The reaction conditions often include the use of solvents such as toluene or THF, and the reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Diphenyl(2’-(4-(trifluoromethyl)phenyl)-[1,1’-binaphthalen]-2-yl)phosphane can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include phosphine oxides, substituted aromatic compounds, and biaryl compounds resulting from coupling reactions.
Wissenschaftliche Forschungsanwendungen
Diphenyl(2’-(4-(trifluoromethyl)phenyl)-[1,1’-binaphthalen]-2-yl)phosphane has several scientific research applications:
Organic Synthesis: It is used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Materials Science: The compound is used in the synthesis of conjugated polymers for organic photovoltaics, contributing to the development of low band gap materials.
Medicinal Chemistry: Its derivatives are explored for potential pharmaceutical applications due to their unique structural features.
Wirkmechanismus
The mechanism by which Diphenyl(2’-(4-(trifluoromethyl)phenyl)-[1,1’-binaphthalen]-2-yl)phosphane exerts its effects involves its role as a ligand in coordination chemistry. The phosphine group coordinates with transition metals, forming complexes that can facilitate various catalytic processes. The trifluoromethyl group and binaphthyl structure contribute to the compound’s electronic and steric properties, influencing its reactivity and selectivity in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylphosphine: Lacks the trifluoromethyl and binaphthyl groups, resulting in different reactivity and applications.
Triphenylphosphine: Contains three phenyl groups and is widely used as a ligand in coordination chemistry.
Binaphthyl-based Phosphines: Similar binaphthyl structure but may have different substituents affecting their properties.
Uniqueness
Diphenyl(2’-(4-(trifluoromethyl)phenyl)-[1,1’-binaphthalen]-2-yl)phosphane is unique due to the presence of both a trifluoromethyl group and a binaphthyl structure, which impart distinct electronic and steric properties. These features make it a valuable ligand in catalysis and a useful building block in materials science.
Eigenschaften
Molekularformel |
C39H26F3P |
---|---|
Molekulargewicht |
582.6 g/mol |
IUPAC-Name |
diphenyl-[1-[2-[4-(trifluoromethyl)phenyl]naphthalen-1-yl]naphthalen-2-yl]phosphane |
InChI |
InChI=1S/C39H26F3P/c40-39(41,42)30-23-19-29(20-24-30)35-25-21-27-11-7-9-17-33(27)37(35)38-34-18-10-8-12-28(34)22-26-36(38)43(31-13-3-1-4-14-31)32-15-5-2-6-16-32/h1-26H |
InChI-Schlüssel |
NIQICUJDJFRVOZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)C7=CC=C(C=C7)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.